2-((4-(Benzylamino)-6-methyl-5-nitropyrimidin-2-yl)(methyl)amino)ethanol
Description
2-((4-(Benzylamino)-6-methyl-5-nitropyrimidin-2-yl)(methyl)amino)ethanol is a pyrimidine derivative characterized by a substituted aromatic ring with functional groups that confer unique chemical and biological properties. The pyrimidine core is substituted at positions 4, 5, and 6: a benzylamino group at position 4, a nitro group at position 5, and a methyl group at position 4.
Properties
IUPAC Name |
2-[[4-(benzylamino)-6-methyl-5-nitropyrimidin-2-yl]-methylamino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c1-11-13(20(22)23)14(16-10-12-6-4-3-5-7-12)18-15(17-11)19(2)8-9-21/h3-7,21H,8-10H2,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GESWYGCSNCINTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)CCO)NCC2=CC=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the D1 protein of Photosystem II. The D1 protein plays a crucial role in the photosynthetic electron transport chain, which is essential for the conversion of light energy into chemical energy during photosynthesis.
Mode of Action
The compound interacts with its target, the D1 protein, by binding to it. The binding of the compound to the D1 protein is thought to involve amino acid residues that are different from those involved in the binding of other similar compounds, such as atrazine. This unique mode of binding could potentially lead to changes in the function of the D1 protein and, consequently, the photosynthetic electron transport chain.
Biological Activity
The compound 2-((4-(Benzylamino)-6-methyl-5-nitropyrimidin-2-yl)(methyl)amino)ethanol , with the CAS number 1257553-36-8 , is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C15H19N5O3
- Molecular Weight : 317.34 g/mol
- IUPAC Name : 2-[[4-(benzylamino)-6-methyl-5-nitropyrimidin-2-yl]-methylamino]ethanol
The biological activity of this compound can be attributed to its interaction with various biological targets, notably protein arginine methyltransferases (PRMTs). PRMTs are critical in regulating cellular processes such as gene expression and signal transduction.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the pyrimidine and benzyl groups influence the compound's potency against specific targets. For instance, derivatives of similar structures have shown varying inhibition profiles against PRMT1, with some compounds demonstrating IC50 values as low as 2.0 μM .
Biological Activities
Case Study 1: PRMT Inhibition
A study focused on the structure-activity relationship of PRMT inhibitors found that compounds with a similar framework to this compound showed promising results in inhibiting PRMT1 activity, indicating potential therapeutic applications in cancer treatment .
Case Study 2: Antimicrobial Testing
In a screening of synthesized pyrimidine derivatives, several compounds exhibited significant antimicrobial activity against a panel of pathogens. The results highlighted the importance of functional groups in enhancing biological activity and provided a basis for further optimization of derivatives based on this compound .
Data Tables
| Activity | Cell Line/Organism | IC50/MIC Value |
|---|---|---|
| Anti-proliferative | DLD-1 | 4.4 μM |
| Anti-proliferative | T24 | 13.1 μM |
| Anti-proliferative | SH-SY-5Y | 11.4 μM |
| Antimicrobial | E. coli | 0.0048 mg/mL |
| Antimicrobial | S. aureus | 0.0098 mg/mL |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with several pyrimidine derivatives, differing primarily in substituent patterns and functional groups. Below is a detailed comparison based on molecular structure, physical properties, and synthetic applications:
Table 1: Structural and Functional Comparison
*Molecular formula inferred from structural analysis.
Key Observations:
Substituent Position Sensitivity: The target compound’s benzylamino group at position 4 distinguishes it from CAS 840455-75-6, where benzylamino is at position 5. This positional isomerism may alter electronic distribution and binding affinity in biological systems . The nitro group at position 5 is conserved across analogs, suggesting its role in stabilizing the aromatic system or participating in redox reactions .
In , the imidazole-containing ligand forms stable Ni(II) complexes, whereas the target compound’s benzylamino group could enable similar metal coordination or hydrogen-bonding interactions .
Synthetic Relevance: and describe alkylation and amination reactions for analogous ethanolamine derivatives (e.g., 2-((2-methoxyethyl)(methyl)amino)ethanol), suggesting that the target compound may be synthesized via similar pathways with tailored precursors .
Biological Potential: While direct biological data for the target compound are lacking, analogs like CAS 714946-54-0 (pKa ~14.37) exhibit basicity compatible with enzyme active-site interactions, hinting at kinase or protease inhibition applications .
Research Implications and Limitations
- Gaps in Data : Physical properties (e.g., solubility, melting point) and spectroscopic data (NMR, XRD) for the target compound are absent in the provided evidence, limiting quantitative comparison.
- Synthetic Challenges : The nitro group’s electron-withdrawing nature may complicate regioselective functionalization during synthesis, as seen in related pyrimidine systems .
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for 2-((4-(benzylamino)-6-methyl-5-nitropyrimidin-2-yl)(methyl)amino)ethanol, and how do reaction conditions influence yield?
- Methodology : A two-step synthesis is common. For analogous pyrimidine derivatives, nucleophilic substitution reactions under reflux with toluene or DMF as solvents are employed. For example, 2-((2-methoxyethyl)(methyl)amino)ethanol was synthesized via alkylation of 2-methoxy-N-methyl ethylamine with 2-bromoethanol and triethylamine at 100°C for 2 hours, achieving 88% yield . Key factors include stoichiometric control of amines/halides, temperature, and drying agents (e.g., MgSO₄).
Q. How can researchers purify and characterize this compound effectively?
- Purification : Reverse-phase C18 chromatography (acetonitrile/water gradients) or recrystallization from ethanol/ethyl acetate mixtures is recommended for polar pyrimidine derivatives .
- Characterization : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., benzylamino and methylamino peaks at δ 3.5–4.5 ppm). IR spectroscopy identifies nitro (1520–1350 cm⁻¹) and hydroxyl (3300–3500 cm⁻¹) groups. HRMS validates molecular weight .
Q. What safety precautions are critical during synthesis and handling?
- Hazard Mitigation : Nitro groups (e.g., 5-nitro substitution) require inert atmospheres and explosion-proof equipment. Refer to safety data sheets (SDS) for related compounds: 4-(benzyloxy)-6-methyl-5-nitropyrimidin-2-amine has acute toxicity (H302) and skin irritation (H315) risks . Use fume hoods, PPE, and emergency protocols per SDS guidelines.
Advanced Research Questions
Q. How can the nitration and functionalization of the pyrimidine core be optimized for regioselectivity?
- Methodology : Nitration at the 5-position is achieved using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). For regioselective benzylamination, protect competing amino groups with trifluoroacetyl or tert-butyloxycarbonyl (Boc) groups prior to reaction . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).
Q. What strategies resolve contradictions in reported biological activity data for similar pyrimidine derivatives?
- Case Study : Compound 9 (a pyrimidine-based inhibitor) showed D4-binding antiviral activity, while non-D4-binding analogs (e.g., Compound 2) still blocked viral DNA synthesis via alternative targets . To resolve discrepancies:
- Perform competitive binding assays (SPR or ITC) to confirm target specificity.
- Use siRNA knockdowns to validate secondary targets (e.g., A20 or E9 proteins in vaccinia virus) .
Q. How does the compound’s coordination chemistry influence its application in metal-organic frameworks (MOFs)?
- Structural Insights : Pyrimidine-aminoethanol derivatives act as bidentate ligands. In Ni(II) complexes, nitrogen and oxygen atoms form octahedral coordination geometries, as shown in Ni(C₂₄H₂₇N₄O₂)₂·2H₂O . For this compound, test coordination with transition metals (e.g., Cu²⁺, Fe³⁺) in methanol/water at 140°C, followed by X-ray crystallography .
Q. What computational models predict the compound’s reactivity with biological targets?
- Approach : Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) against viral processivity complexes (e.g., vaccinia D4) can predict binding affinities . Validate with mutagenesis studies on key residues (e.g., D4 Leu65 or Arg83).
Q. How do stability studies inform storage conditions for long-term research use?
- Data from Analogs : 4-(Benzyloxy)-6-methyl-5-nitropyrimidin-2-amine degrades under prolonged light exposure. Store at –20°C in amber vials with desiccants (silica gel). Monitor stability via HPLC every 6 months .
Methodological Notes
- Contradiction Analysis : Conflicting yields (e.g., 88% in vs. lower yields in other syntheses) may arise from solvent purity, catalyst aging, or heating uniformity. Replicate reactions with controlled variables.
- Advanced Techniques : For crystallography, grow single crystals via slow evaporation (methanol/water, 0.18–0.22 mm size) and use Mo-Kα radiation (λ = 0.71073 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
